7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline
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Overview
Description
7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 7th position of the quinazoline ring and a piperazine moiety substituted with a 2-methoxyphenyl group. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Piperazine Substitution: The final step involves the nucleophilic substitution reaction where the piperazine moiety, substituted with a 2-methoxyphenyl group, is introduced. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can yield various substituted quinazoline derivatives .
Scientific Research Applications
7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazoline core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-(piperazin-1-yl)quinoline: Similar structure but lacks the methoxyphenyl substitution.
6-Bromo-4-(piperazin-1-yl)quinoline: Similar structure with bromine at the 6th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Similar structure with a methoxy group instead of bromine
Uniqueness
7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to the presence of both the bromine atom and the methoxyphenyl-substituted piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19BrN4O |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
7-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C19H19BrN4O/c1-25-18-5-3-2-4-17(18)23-8-10-24(11-9-23)19-15-7-6-14(20)12-16(15)21-13-22-19/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BDGXYUGYZJKGDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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